N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-12-19(13-21(14-20)27-2)22(25)23-15-17-8-10-24(11-9-17)16-18-6-4-3-5-7-18/h3-7,12-14,17H,8-11,15-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZQBLKRIHAXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Benzylpiperidine Intermediate: The initial step involves the synthesis of 1-benzylpiperidin-4-ylmethanol from 1-benzylpiperidin-4-one through reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling with 3,5-Dimethoxybenzoic Acid: The benzylpiperidine intermediate is then coupled with 3,5-dimethoxybenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Alkyl halides, acyl chlorides, DMF, DMSO
Major Products Formed
Oxidation: Oxidized benzamide derivatives
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
GlyT2 Inhibitors: ORG25543 and Analogs
ORG25543 (4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide) shares the 3,5-dimethoxybenzamide core but features a cyclopentylmethyl group instead of piperidine. It irreversibly inhibits GlyT2, reducing neuropathic and inflammatory pain in preclinical models. However, its irreversible binding depletes intracellular glycine, causing dose-dependent tremors, seizures, and mortality .
- Key Differences :
Dopamine D2/D3 Receptor Ligands: Remoxipride
Remoxipride ((S)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide) shares the benzamide backbone but includes a bromine substituent and a pyrrolidinylmethyl group. It acts as a selective dopamine D2/D3 antagonist, used clinically for schizophrenia.
- Key Differences: Substituents: Bromine at the 3-position enhances receptor affinity. Pharmacology: Targets dopamine receptors instead of GlyT2, demonstrating how minor structural changes redirect biological activity .
Isoxaben: A Pesticide Analogue
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide) replaces the piperidine-benzyl group with an isoxazole ring. It inhibits cellulose synthesis in plants, illustrating how structural variations shift applications from neurological to agricultural .
Opiranserin: Morpholine-Based Analogue
Opiranserin (4-butoxy-N-{[4-(dimethylamino)oxan-4-yl]methyl}-3,5-dimethoxybenzamide) substitutes the benzylpiperidine with a morpholine ring. This modification likely enhances metabolic stability and solubility, though its pharmacological target remains undisclosed .
Thiophene-Modified Analogues
3,5-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide replaces the benzyl group with a thiophen-2-ylmethyl moiety.
Structural and Pharmacological Data Table
Critical Analysis of Structural Modifications
- Piperidine vs. Cyclopentyl/Morpholine : Piperidine’s rigidity may optimize GlyT2 binding, while morpholine’s oxygen improves solubility.
- Aromatic Substituents : Bromine (Remoxipride) increases steric bulk and receptor specificity, whereas methoxy groups balance hydrophobicity and hydrogen bonding.
- Irreversible vs. Reversible Binding : ORG25543’s efficacy is offset by toxicity, underscoring the need for reversible inhibitors in clinical settings .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide is a compound of significant interest in pharmacology due to its interaction with various biological targets. This article explores its biological activity, focusing on its receptor affinities, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.443 g/mol
- CAS Number : 14514271
This compound primarily interacts with sigma receptors, specifically sigma-1 and sigma-2 receptors. Research indicates that it exhibits a high affinity for sigma-1 receptors, which are implicated in several neuroprotective and neuroregenerative processes. The binding affinities of related compounds have been studied extensively, revealing that modifications to the benzamide structure can significantly influence receptor interaction.
Table 1: Binding Affinities for Sigma Receptors
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 |
| This compound | TBD | TBD |
Neuroprotective Effects
Studies have demonstrated that compounds similar to this compound can protect neurons from apoptosis and promote cell survival under stress conditions. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Case Studies
- Alzheimer's Disease Models : In preclinical models, compounds targeting sigma receptors have shown promise in ameliorating cognitive deficits associated with Alzheimer's disease. For instance, a study indicated that sigma receptor ligands could enhance memory function in scopolamine-induced amnesia models.
- Cancer Research : The compound's interaction with sigma receptors has also been explored in cancer therapy. Studies suggest that sigma ligands may influence tumor growth dynamics by modulating glucose metabolism in cancer cells, as observed in melanoma models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be optimized through structural modifications. Research employing quantitative structure–activity relationship (QSAR) methodologies has revealed that specific substitutions on the aromatic ring can enhance receptor affinity and selectivity.
Table 2: SAR Insights
| Substitution Position | Effect on Sigma-1 Affinity | Effect on Sigma-2 Affinity |
|---|---|---|
| 2-position | Increased | Moderate |
| 3-position | High | Low |
| 4-position | Decreased | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
